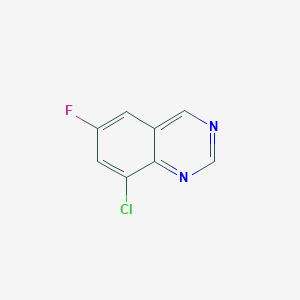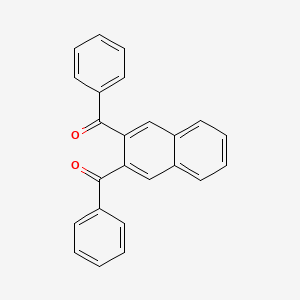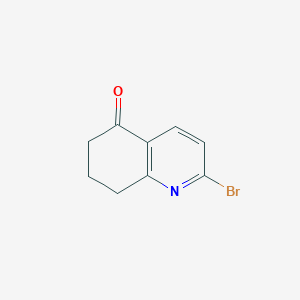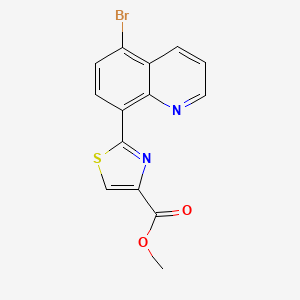
Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is a chemical compound characterized by its bromoquinoline and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate typically involves the following steps:
Bromination: The starting material, quinoline, undergoes bromination to introduce the bromo group at the 5-position.
Thiazole Formation: The bromoquinoline is then reacted with thiazole derivatives under specific conditions to form the thiazole ring.
Esterification: Finally, the carboxylic acid group is esterified with methanol to produce the final compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound, potentially with different functional groups.
Substitution Products: Derivatives with different substituents at specific positions.
Scientific Research Applications
Chemistry: Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases and conditions.
Industry: The compound is utilized in the production of various chemical products, including dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The bromoquinoline group is known to bind to certain receptors and enzymes, leading to biological responses. The thiazole ring contributes to the compound's stability and reactivity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Methyl 2-(5-Chloroquinolin-8-yl)thiazole-4-carboxylate
Methyl 2-(5-Iodoquinolin-8-yl)thiazole-4-carboxylate
Methyl 2-(5-Fluoroquinolin-8-yl)thiazole-4-carboxylate
Uniqueness: Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate stands out due to its bromo group, which imparts unique chemical and biological properties compared to its chloro, iodo, and fluoro counterparts. The bromo group enhances the compound's reactivity and potential for forming diverse derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique properties and versatility make it a valuable compound for future studies and industrial applications.
Properties
Molecular Formula |
C14H9BrN2O2S |
|---|---|
Molecular Weight |
349.20 g/mol |
IUPAC Name |
methyl 2-(5-bromoquinolin-8-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H9BrN2O2S/c1-19-14(18)11-7-20-13(17-11)9-4-5-10(15)8-3-2-6-16-12(8)9/h2-7H,1H3 |
InChI Key |
WGGQDLVLXKKDCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=C3C(=C(C=C2)Br)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15332146.png)

![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
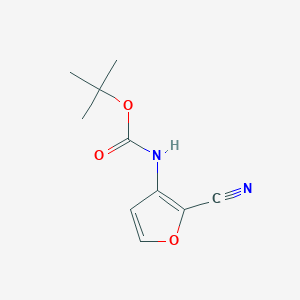
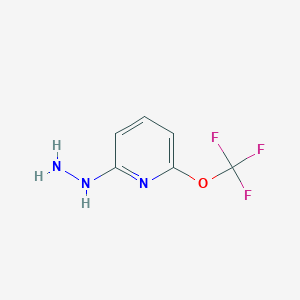

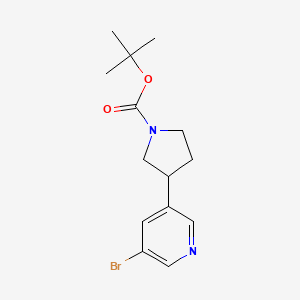
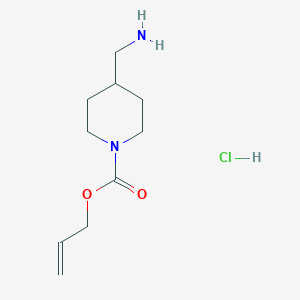
![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
